molecular formula C11H22O B14296037 1-Decen-4-ol, 3-methyl- CAS No. 114954-48-2

1-Decen-4-ol, 3-methyl-

Cat. No.: B14296037
CAS No.: 114954-48-2
M. Wt: 170.29 g/mol
InChI Key: LKBYKZFQGOQMHR-UHFFFAOYSA-N
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Description

1-Decen-4-ol, 3-methyl- is an organic compound with the molecular formula C11H22O It is a type of alcohol with a long carbon chain and a hydroxyl group (-OH) attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 3-methyl- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, an alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .

Industrial Production Methods: Industrial production of 1-Decen-4-ol, 3-methyl- typically involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes yield various isomers of decene, which can then be further processed to obtain the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-Decen-4-ol, 3-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alkanes.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed:

    Oxidation: Aldehydes or ketones

    Reduction: Alkanes

    Substitution: Halogenated compounds

Scientific Research Applications

1-Decen-4-ol, 3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decen-4-ol, 3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the long carbon chain allows the compound to interact with lipid membranes, potentially altering their properties and influencing cellular processes .

Comparison with Similar Compounds

1-Decen-4-ol, 3-methyl- can be compared with other similar compounds such as:

Uniqueness: The presence of the hydroxyl group at the fourth carbon atom and the methyl group at the third carbon atom gives 1-Decen-4-ol, 3-methyl- unique chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

114954-48-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-methyldec-1-en-4-ol

InChI

InChI=1S/C11H22O/c1-4-6-7-8-9-11(12)10(3)5-2/h5,10-12H,2,4,6-9H2,1,3H3

InChI Key

LKBYKZFQGOQMHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)C=C)O

Origin of Product

United States

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